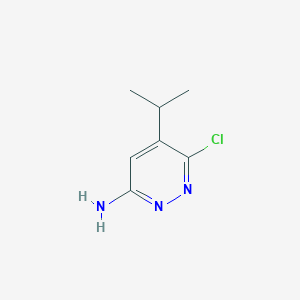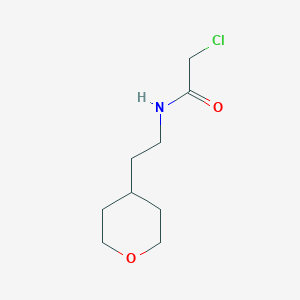
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is an organic compound that features a chloroacetamide group attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(tetrahydro-2H-pyran-4-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amides.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Oxidation and Reduction: N-oxide derivatives or reduced amines.
科学研究应用
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies to understand the interaction of chloroacetamides with biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide involves its interaction with nucleophilic sites in biological molecules. The chloro group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is similar to that of other chloroacetamides, which are known to act as alkylating agents.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-2-yl)ethyl)acetamide
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-3-yl)ethyl)acetamide
- 2-Chloro-N-(2-(tetrahydro-2H-pyran-5-yl)ethyl)acetamide
Uniqueness
2-Chloro-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is unique due to the position of the tetrahydropyran ring, which can influence its reactivity and interaction with biological targets. The specific positioning of the tetrahydropyran ring can affect the compound’s steric and electronic properties, making it distinct from its isomers.
属性
IUPAC Name |
2-chloro-N-[2-(oxan-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-7-9(12)11-4-1-8-2-5-13-6-3-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQWZKDBUDXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010867.png)
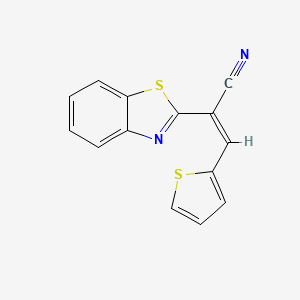
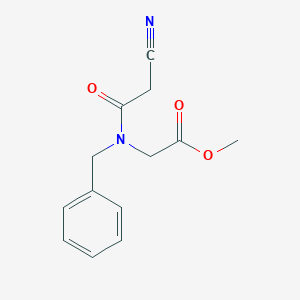
![Tert-butyl 4-[(4-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010884.png)
![Tert-butyl 4-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010894.png)
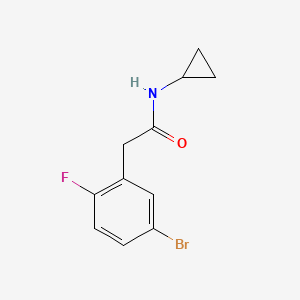
![N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8010903.png)
![4-chloro-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8010916.png)
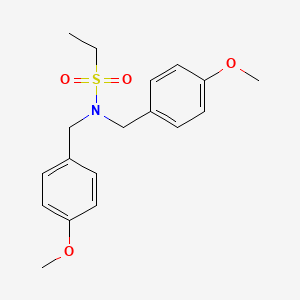
![Benzyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B8010933.png)
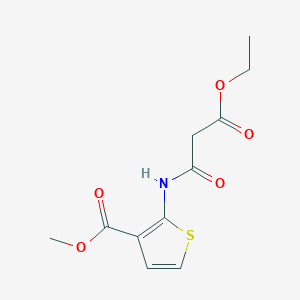
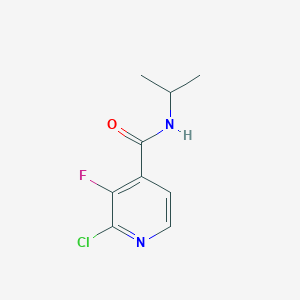
![n-(4-Carbamoylphenyl)-4-methyl-2-oxo-2h,3h,4h-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B8010975.png)
